

2,4-Dibromo-2,4-dimethylpentan-3-one molecular structure and formula

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Compound of Interest

Compound Name: 2,4-Dibromo-2,4-dimethylpentan-3-one

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An In-depth Technical Guide to 2,4-Dibromo-2,4-dimethylpentan-3-one

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,4-Dibromo-2,4-dimethylpentan-3-one**, a key intermediate in organic synthesis.

Core Compound Identification

2,4-Dibromo-2,4-dimethylpentan-3-one is a halogenated ketone, specifically an α,α' -dibromoketone. Its structure is characterized by a five-carbon pentanone backbone with bromine atoms and methyl groups substituted at the alpha positions (carbons 2 and 4). The presence of bulky methyl groups introduces significant steric hindrance, making it an exemplary model for studying the reactivity and synthetic potential of sterically hindered α,α' -dibromoketones.^[1] Its symmetrical structure and the lack of α -hydrogens provide a unique platform for investigating reaction mechanisms that might be more complex in other dibromoketones.^[1] This compound is a valuable precursor for creating more complex molecules, including various ketone derivatives and heterocyclic structures.^[1]

Molecular Formula: $C_7H_{12}Br_2O$ ^{[1][2][3]}

SMILES String: CC(C)(Br)C(=O)C(C)(C)Br^[4]

InChI Key: SWSOAIMZWLDPST-UHFFFAOYSA-N[1][4]

Physicochemical and Spectroscopic Data

The quantitative properties of **2,4-Dibromo-2,4-dimethylpentan-3-one** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value
CAS Number	17346-16-6
Molecular Weight	271.98 g/mol
Appearance	Clear colorless to amber liquid
Boiling Point	89-91 °C at 13 mmHg
Density	1.61 g/mL at 25 °C
Refractive Index	n _{20/D} 1.506
Flash Point	73 °C (163.4 °F) - closed cup
Topological Polar Surface Area	17.1 Å ²
Rotatable Bond Count	2

[Sources: 1, 2, 3, 4, 5]

Experimental Protocols: Synthesis

The primary method for synthesizing **2,4-Dibromo-2,4-dimethylpentan-3-one** is through the acid-catalyzed bromination of its precursor, 2,4-dimethylpentan-3-one.[1]

Acid-Catalyzed Bromination of 2,4-Dimethylpentan-3-one

Objective: To introduce two bromine atoms at the α -positions of the ketone.

Mechanism: The reaction does not involve a direct attack on the ketone. Instead, it proceeds through a more reactive enol intermediate, which is formed under acidic conditions. The

electron-rich double bond of the enol then attacks the bromine. A second enolization and subsequent attack by another bromine equivalent yields the final dibrominated product.[\[1\]](#)

Materials:

- 2,4-Dimethylpentan-3-one (precursor)[\[1\]](#)
- N-Bromosuccinimide (NBS) (at least two equivalents) or molecular bromine[\[1\]](#)
- Acid catalyst (e.g., p-toluenesulfonic acid)[\[1\]](#)
- Appropriate solvent (e.g., carbon tetrachloride or another inert solvent)

Procedure:

- Dissolve 2,4-dimethylpentan-3-one in an appropriate inert solvent in a reaction flask.
- Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the solution.[\[1\]](#)
- Slowly add at least two molar equivalents of the brominating agent (e.g., N-Bromosuccinimide) to the mixture. The reaction should be monitored carefully, as the bromination can be exothermic.
- Stir the reaction mixture at room temperature or with gentle heating, as necessary, to ensure the completion of the reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is worked up. This typically involves washing with an aqueous solution of a reducing agent (like sodium thiosulfate) to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and then brine.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **2,4-Dibromo-2,4-dimethylpentan-3-one**.[\[1\]](#)[\[4\]](#)

Note: Careful control of reaction conditions is crucial to achieve dibromination without promoting significant side reactions.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **2,4-Dibromo-2,4-dimethylpentan-3-one**.

Caption: Acid-catalyzed synthesis of **2,4-Dibromo-2,4-dimethylpentan-3-one**.

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